(3-Methyl-1,2-dioxolan-3-yl)methanol
Description
(3-Methyl-1,2-dioxolan-3-yl)methanol is a heterocyclic organic compound featuring a five-membered 1,2-dioxolane ring substituted with a methyl group and a hydroxymethyl (methanol) group at position 3. While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs—oxazole and oxadiazole derivatives—highlight the significance of heterocyclic systems in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
60653-77-2 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(3-methyldioxolan-3-yl)methanol |
InChI |
InChI=1S/C5H10O3/c1-5(4-6)2-3-7-8-5/h6H,2-4H2,1H3 |
InChI Key |
KNSZQNQNYQCKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOO1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Methyl-1,2-dioxolan-3-yl)methanol can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. For instance, the use of trifluoroperacetic acid (TFPAA) prepared by the hydrogen peroxide-urea method can yield a completely anhydrous peracid, which is essential to avoid unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and stability for commercial use.
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-1,2-dioxolan-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketals, while reduction can produce alcohols.
Scientific Research Applications
(3-Methyl-1,2-dioxolan-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a solvent and a co-monomer in polyacetals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of (3-Methyl-1,2-dioxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as muscarinic acetylcholine receptor agonists, influencing neurotransmission in the nervous system . The compound’s ability to form stable complexes with other molecules also underlies its utility in various chemical reactions.
Comparison with Similar Compounds
Key Differences and Implications:
Heterocycle Composition: The 1,2-dioxolane ring (O-O) lacks nitrogen, contrasting with the oxazole (O, N) and oxadiazole (O, N₂) systems. Nitrogen incorporation enhances hydrogen-bonding capacity and electronic diversity, which is critical in drug design for target binding .
Molecular Weight and Stability: The oxazole derivative (113.12 g/mol) and oxadiazole (114.10 g/mol) have marginally lower molecular weights than the hypothetical dioxolane analog (~116.11 g/mol). Oxadiazoles are known for metabolic stability and resistance to ring-opening, whereas dioxolanes may undergo hydrolysis under acidic or oxidative conditions .
Applications :
- Oxazole derivatives (e.g., ) are prevalent in bioactive molecules due to their mimicry of peptide bonds.
- Oxadiazoles () are utilized in medicinal chemistry for their role as bioisosteres of ester or amide groups.
- Dioxolanes may serve as solvents, polymer precursors, or intermediates in organic synthesis, though specific applications for this compound require further study.
The absence of nitrogen in the dioxolane system simplifies synthesis compared to oxazole/oxadiazole analogs, which require nitrile or sulfur-based reagents .
Research Findings and Trends
- Structural Activity Relationships (SAR) : Substituting oxygen with nitrogen alters electronic properties, affecting reactivity and biological activity. For example, oxadiazoles exhibit stronger π-π stacking interactions in protein binding compared to dioxolanes .
- Spectroscopic Data : emphasizes the use of NMR and UV spectroscopy for structural elucidation, which would similarly apply to confirming the dioxolane derivative’s structure .
- Toxicity and Safety: highlights the importance of substructure analysis in predicting carcinogenicity. The dioxolane’s lack of nitrogen may reduce toxicity risks compared to nitrogen-rich heterocycles, though this requires validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
